molecular formula C19H22N4O2 B2919213 1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide CAS No. 2034305-49-0

1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide

Cat. No.: B2919213
CAS No.: 2034305-49-0
M. Wt: 338.411
InChI Key: DPHIDBBYUUDJSH-UHFFFAOYSA-N
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Description

1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with an acetyl group and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-(2-ethylphenyl)piperidine-4-carboxamide
  • 1-acetyl-N-(2-ethoxyphenyl)piperidine-4-carboxamide
  • 1-acetyl-N-2-pyridinyl-4-piperidinecarboxamide

Uniqueness

1-acetyl-N-({[2,4’-bipyridine]-4-yl}methyl)piperidine-4-carboxamide is unique due to its bipyridine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific ligand characteristics or bioactivity profiles.

Properties

IUPAC Name

1-acetyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14(24)23-10-5-17(6-11-23)19(25)22-13-15-2-9-21-18(12-15)16-3-7-20-8-4-16/h2-4,7-9,12,17H,5-6,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIDBBYUUDJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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